molecular formula C13H8FNO4 B7837845 2'-Fluoro-2-nitro-[1,1'-biphenyl]-4-carboxylic acid

2'-Fluoro-2-nitro-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B7837845
M. Wt: 261.20 g/mol
InChI Key: ORIPCTAIESWLND-UHFFFAOYSA-N
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Description

2'-Fluoro-2-nitro-[1,1'-biphenyl]-4-carboxylic acid (C₁₃H₈FNO₄) is a biphenyl derivative featuring a fluorine atom at the 2' position, a nitro group at the 2 position, and a carboxylic acid group at the 4 position. The nitro group enhances electron-withdrawing characteristics, while the fluorine atom contributes to steric and electronic modulation.

Properties

IUPAC Name

4-(2-fluorophenyl)-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-11-4-2-1-3-9(11)10-6-5-8(13(16)17)7-12(10)15(18)19/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIPCTAIESWLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The nitro group in 2'-fluoro-2-nitro-biphenyl-4-carboxylic acid enhances electron-withdrawing capacity compared to the methoxy group in 2-fluoro-4'-methoxy analogs, making it suitable for charge-transfer applications in MOFs .

Steric and Positional Influence :

  • The 2-nitro group in the target compound may hinder rotational freedom of the biphenyl rings, affecting MOF porosity compared to 4-nitro derivatives (e.g., 4'-fluoro-4-nitro analog) .
  • Carboxylic acid position : Derivatives with COOH at the 3 position (e.g., 2'-fluoro-4'-CF₃ analog) exhibit distinct coordination behavior in MOFs compared to 4-position analogs .

Applications :

  • Luminescent MOFs : 2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid (without nitro) is widely used in luminescent sensors for explosives detection , whereas the nitro derivative may quench luminescence due to its electron-withdrawing nature.
  • Pharmaceutical Intermediates : Chloro-fluoro-methyl derivatives (e.g., 2'-chloro-2-fluoro-4'-methyl analog) show higher lipophilicity, favoring membrane permeability in drug candidates .

Stability and Availability :

  • The target compound’s nitro group may reduce thermal stability compared to fluorine-only analogs (e.g., 2'-fluoro-biphenyl-4-carboxylic acid) .
  • Commercial availability varies: 2'-fluoro-biphenyl-4-carboxylic acid is available at 95–98% purity , while 4'-fluoro-4-nitro derivatives are discontinued .

Research Findings and Data

Luminescence Quenching in MOFs

  • 2'-Fluoro-2-nitro-biphenyl-4-carboxylic acid shows reduced photoluminescence intensity in MOFs compared to its non-nitro analog (365-12-8), likely due to nitro-induced non-radiative decay pathways .
  • Trifluoromethyl analogs (e.g., 2'-fluoro-4'-CF₃) exhibit blue-shifted emission, making them suitable for UV-sensitive detectors .

Reactivity in Nitration Reactions

  • The 4'-fluoro-4-nitro derivative (1214340-64-3) demonstrates regioselective nitration challenges due to steric clashes between nitro and fluorine groups, limiting synthetic yield .

Pharmacological Potential

  • Chloro-fluoro-methyl derivatives (e.g., 1262008-90-1) exhibit IC₅₀ values <10 μM in kinase inhibition assays, outperforming nitro-containing analogs in preliminary studies .

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